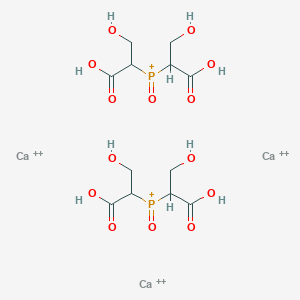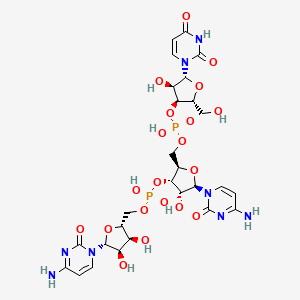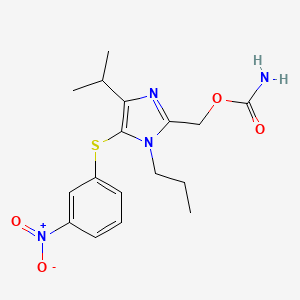
Dioxybis(methylcyclohexylidene) hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxybis(methylcyclohexylidene) hydroperoxide is a heterocyclic organic compound with the molecular formula C14H26O6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
科学的研究の応用
Dioxybis(methylcyclohexylidene) hydroperoxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential effects on biological systems and its role in oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .
類似化合物との比較
Similar Compounds
- Dioxybis(ethylcyclohexylidene) hydroperoxide
- Dioxybis(propylcyclohexylidene) hydroperoxide
- Dioxybis(butylcyclohexylidene) hydroperoxide
Uniqueness
Dioxybis(methylcyclohexylidene) hydroperoxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
85896-57-7 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC名 |
1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane |
InChI |
InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3 |
InChIキー |
LKORFINXKUPUPH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(OO)OOC2(CCCCC2C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


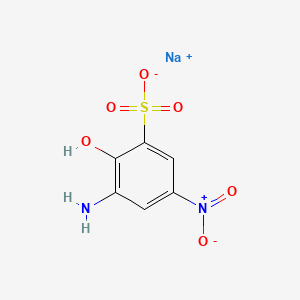

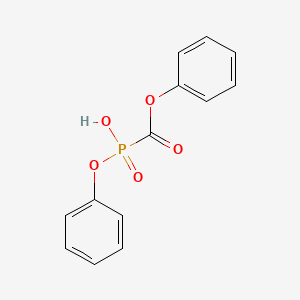
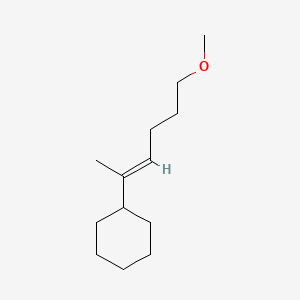


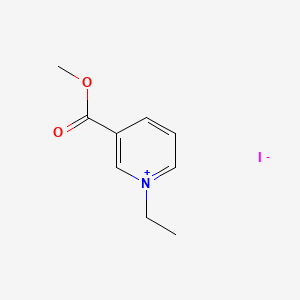
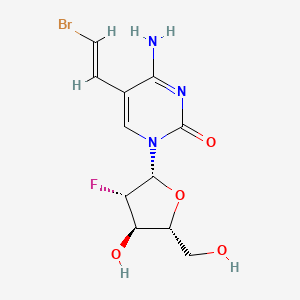
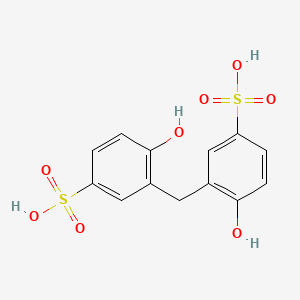
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

